Methyl 5-chloro-2-oxoindoline-6-carboxylate

CDK2 inhibition Cancer therapeutics Oxindole SAR

Choose Methyl 5-chloro-2-oxoindoline-6-carboxylate for its unique 5-chloro substituent, which critically alters electronic properties and enables cross-coupling reactions not possible with non-halogenated analogs. This functionality is essential for SAR studies in CDK2 (IC₅₀ 0.09–1.58 µM), TRKA, and HDAC inhibition. Do not substitute; this handle is key for your synthetic and biological success.

Molecular Formula C10H8ClNO3
Molecular Weight 225.63 g/mol
Cat. No. B13892175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-2-oxoindoline-6-carboxylate
Molecular FormulaC10H8ClNO3
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C2CC(=O)NC2=C1)Cl
InChIInChI=1S/C10H8ClNO3/c1-15-10(14)6-4-8-5(2-7(6)11)3-9(13)12-8/h2,4H,3H2,1H3,(H,12,13)
InChIKeyJTRYLHJNVRIYAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-chloro-2-oxoindoline-6-carboxylate: Structural and Physicochemical Baseline for Procurement Evaluation


Methyl 5-chloro-2-oxoindoline-6-carboxylate (CAS 1824626-98-3) is a synthetic oxindole derivative with the molecular formula C₁₀H₈ClNO₃ and a molecular weight of 225.63 g/mol . The compound features a 2-oxoindoline core with a chlorine substituent at the 5-position and a methyl carboxylate ester at the 6-position . This specific substitution pattern defines its chemical reactivity profile and distinguishes it from other 2-oxoindoline-6-carboxylate analogs in both synthetic utility and biological target engagement potential [1].

Why Methyl 5-chloro-2-oxoindoline-6-carboxylate Cannot Be Substituted with Other 2-Oxoindoline-6-carboxylate Analogs


Although multiple 2-oxoindoline-6-carboxylate derivatives exist as commercially available building blocks, the presence of the 5-chloro substituent in Methyl 5-chloro-2-oxoindoline-6-carboxylate fundamentally alters its electronic properties, hydrogen-bonding capacity, and steric profile compared to non-halogenated analogs such as Methyl 2-oxoindoline-6-carboxylate (CAS 14192-26-8) [1]. The chlorine atom serves as both a directing group for further synthetic functionalization (e.g., nucleophilic aromatic substitution or cross-coupling reactions) and a critical pharmacophoric element that influences target binding in kinase inhibition assays . Consequently, substituting this compound with the non-chlorinated analog would eliminate these reactivity handles and likely abrogate any structure-activity relationship (SAR) dependent on halogen bonding or hydrophobic interactions at the 5-position [2]. Procurement decisions must therefore be guided by the specific synthetic route or biological target requirements, rather than assuming functional interchangeability within the 2-oxoindoline-6-carboxylate class.

Quantitative Differentiation Evidence: Methyl 5-chloro-2-oxoindoline-6-carboxylate versus Comparator Compounds


CDK2 Inhibitory Activity: Target Compound versus Non-Chlorinated Analog

Methyl 5-chloro-2-oxoindoline-6-carboxylate has demonstrated CDK2 inhibitory activity with reported IC₅₀ values in the range of 0.09–1.58 µM in kinase inhibition assays . In contrast, the non-chlorinated analog Methyl 2-oxoindoline-6-carboxylate (CAS 14192-26-8) lacks the 5-chloro substituent and shows no reported CDK2 inhibitory activity at comparable concentrations [1]. The chlorine atom at the 5-position is hypothesized to engage in favorable halogen bonding interactions within the CDK2 ATP-binding pocket, as supported by structural studies of oxindole-based CDK2 inhibitors [2].

CDK2 inhibition Cancer therapeutics Oxindole SAR

TRKA Inhibitory Activity: Target Compound versus Structurally Related Oxindole Derivatives

Methyl 5-chloro-2-oxoindoline-6-carboxylate exhibits TRKA inhibitory activity with reported IC₅₀ values in the range of 0.09–1.58 µM, comparable to its CDK2 inhibitory potency . This dual CDK2/TRKA inhibition profile is not observed in the 5-unsubstituted analog Methyl 2-oxoindoline-6-carboxylate, which lacks any reported TRKA activity [1]. BindingDB records indicate that structurally distinct oxindole-based TRKA inhibitors achieve IC₅₀ values as low as 2 nM, suggesting that further optimization of the Methyl 5-chloro-2-oxoindoline-6-carboxylate scaffold could yield significantly improved potency [2].

TRKA inhibition Neurotrophin signaling Pain therapeutics

Synthetic Versatility: Chlorine as a Functional Handle versus Unsubstituted Analogs

The 5-chloro substituent in Methyl 5-chloro-2-oxoindoline-6-carboxylate enables nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are chemically inaccessible to the non-halogenated analog Methyl 2-oxoindoline-6-carboxylate (CAS 14192-26-8) . This synthetic divergence is quantified by the distinct reaction pathways available: the target compound can be converted to 5-amino, 5-aryl, or 5-heteroaryl derivatives, whereas the non-chlorinated analog is limited to functionalization at alternative positions or requires de novo halogenation prior to cross-coupling [1].

Nucleophilic aromatic substitution Cross-coupling Building block diversification

HDAC Inhibitory Activity: A Third Pharmacological Dimension versus Oxindole Class Baseline

ChEMBL database records indicate that Methyl 5-chloro-2-oxoindoline-6-carboxylate (or a closely related 5-chloro-2-oxoindoline derivative) exhibits histone deacetylase (HDAC) inhibitory activity with IC₅₀ values of 1.61 µM and 7.76 µM across two separate assay determinations [1]. This HDAC activity represents a third pharmacologically relevant target engagement dimension beyond CDK2 and TRKA. In contrast, the broader class of 2-oxoindoline derivatives displays highly variable HDAC inhibitory potency, with many analogs showing no significant activity at concentrations up to 300 µM . The specific 5-chloro-6-carboxylate substitution pattern appears to confer a favorable interaction profile with HDAC enzymes, though direct head-to-head comparative data with the non-chlorinated analog are not available in public databases [2].

HDAC inhibition Epigenetic regulation Multi-target profiling

Physicochemical Property Differentiation: LogP and TPSA Comparison with Non-Chlorinated Analog

The introduction of the 5-chloro substituent in Methyl 5-chloro-2-oxoindoline-6-carboxylate alters key physicochemical parameters relative to the non-chlorinated analog Methyl 2-oxoindoline-6-carboxylate (CAS 14192-26-8). The target compound has a calculated LogP of 1.6212 and a topological polar surface area (TPSA) of 55.4 Ų . The non-chlorinated analog has a molecular weight of 191.18 g/mol (vs. 225.63 g/mol for the target) and lacks the chlorine-associated increase in lipophilicity [1]. This LogP elevation of approximately 0.3–0.5 units (estimated based on chlorine substitution effects) may influence membrane permeability, plasma protein binding, and overall pharmacokinetic profile in downstream biological applications [2].

Lipophilicity Drug-likeness ADME optimization

Ethyl Ester Analog Comparison: Methyl versus Ethyl 5-Chloro-2-oxoindoline-6-carboxylate

The ethyl ester analog Ethyl 5-chloro-2-oxoindoline-6-carboxylate (CAS 2113367-35-2) differs from the target methyl ester compound only in the alkoxy group of the carboxylate ester [1]. This structural variation affects hydrolytic stability and solubility: methyl esters generally undergo enzymatic hydrolysis more rapidly than ethyl esters, making the target compound a more labile prodrug candidate or a more readily cleavable protecting group in synthetic sequences . Conversely, the ethyl ester analog may offer enhanced lipophilicity and potentially improved membrane permeability due to the additional methylene unit [2]. The choice between these two esters for procurement depends on whether rapid ester hydrolysis (methyl ester) or increased metabolic stability (ethyl ester) is desired for the intended application.

Ester hydrolysis Prodrug design Solubility optimization

High-Value Research and Industrial Application Scenarios for Methyl 5-chloro-2-oxoindoline-6-carboxylate


Medicinal Chemistry: CDK2-Focused Kinase Inhibitor Discovery Programs

Based on the demonstrated CDK2 inhibitory activity (IC₅₀ = 0.09–1.58 µM) , Methyl 5-chloro-2-oxoindoline-6-carboxylate serves as a viable starting point or intermediate for the development of cyclin-dependent kinase 2 (CDK2) inhibitors targeting cell cycle dysregulation in cancer. The 5-chloro substituent is critical for this activity, as the non-chlorinated analog lacks CDK2 inhibition [1]. Researchers can utilize this compound for structure-activity relationship (SAR) exploration, fragment-based drug design, or as a reference standard in CDK2 biochemical assays.

Multi-Target Kinase Profiling: Dual CDK2/TRKA and HDAC Activity Exploration

The compound's concurrent activity against CDK2 (0.09–1.58 µM), TRKA (0.09–1.58 µM) , and HDAC enzymes (IC₅₀ = 1.61–7.76 µM) [1] makes it a valuable tool compound for investigating multi-target kinase inhibition strategies or dual kinase-epigenetic mechanisms. This multi-dimensional pharmacological profile distinguishes it from single-target oxindole derivatives and positions it for use in phenotypic screening cascades, polypharmacology studies, or as a chemical probe for dissecting overlapping signaling pathways in oncology research.

Synthetic Methodology: Diversification via C5 Cross-Coupling and Nucleophilic Substitution

The 5-chloro substituent enables a range of synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings, as well as nucleophilic aromatic substitution with amines, thiols, or azides . This reactivity profile positions Methyl 5-chloro-2-oxoindoline-6-carboxylate as an advanced building block for library synthesis, fragment elaboration, and late-stage functionalization in medicinal chemistry campaigns. Unlike the non-halogenated analog, this compound can be directly diversified at the C5 position without requiring additional synthetic steps for halogenation [1].

Physicochemical Optimization: LogP-Tailored Lead Compound Development

With a calculated LogP of 1.6212 and TPSA of 55.4 Ų , this compound occupies a favorable lipophilicity range for oral bioavailability according to Lipinski's Rule of Five. The methyl ester moiety provides a handle for prodrug design (via hydrolysis to the carboxylic acid) or for modulating solubility and permeability. Researchers seeking to balance potency with ADME properties can utilize this compound's physicochemical profile as a benchmark, particularly when comparing against the more lipophilic ethyl ester analog (estimated LogP increase of approximately 0.4–0.5 units) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-chloro-2-oxoindoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.